[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a bifunctional amine derivative featuring two distinct pyrazole rings. The first pyrazole (1-ethyl-1H-pyrazol-3-yl) group is substituted with an ethyl moiety at the N1 position, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-5-yl) carries an isopropyl group at N1.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
ZODZGXAQEYFZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the ethyl and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can lead to fully saturated pyrazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves several steps:
Formation of the Pyrazole Ring:
The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Substituents such as ethyl and propan-2-yloxy groups can be introduced via alkylation reactions using appropriate halides in the presence of bases.
Characterization Techniques:
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry to confirm structure and purity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [(1-ethyl-1H-pyrazol-3-yl)methyl][{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Properties
Pyrazole derivatives are being explored for their potential anticancer activities. Studies indicate that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . For example, derivatives have been synthesized that show cytotoxic effects on colorectal carcinoma cells .
Agricultural Applications
Pyrazole derivatives have been investigated for their use as agrochemicals due to their ability to act as herbicides or fungicides. The unique structural features of compounds like [(1-ethyl-1H-pyrazol-3-yl)methyl][{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine allow them to interact with plant metabolic pathways, potentially leading to enhanced growth or pest resistance .
Material Science Applications
In material science, pyrazole derivatives are being studied for their role in developing new materials with specific electronic or optical properties. Their ability to form coordination complexes with metal ions makes them suitable candidates for applications in sensors or catalysis .
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrazole-based amines. Key structural analogues and their differentiating features are summarized below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | pKa (Predicted) | Key References |
|---|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-3-yl)methylamine | Not explicitly reported | ~265–275 (estimated) | N1-Ethyl (pyrazole-3-yl); N1-Isopropyl (pyrazole-5-yl) | Not reported | |
| 1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine | C9H18N4 | 182.27 | N1-Ethyl; N-Ethyl-N-methylamine side chain | 8.80 | |
| Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine | C8H15N3 | 153.23 | N1-Isopropyl; Methylamine linker | Not reported | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C10H13N5 | 203.24 ([M+H]) | Pyridin-3-yl substituent; N1-Methyl | Not reported |
Key Observations :
- Basicity: The pKa of 8.80 in 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine suggests moderate basicity, likely due to the tertiary amine group. The target compound’s basicity may vary depending on the electronic effects of its substituents .
Physicochemical Properties
- Solubility : The isopropyl group may reduce aqueous solubility compared to methyl or ethyl analogues, necessitating formulation adjustments for drug delivery .
- Purity : Related compounds (e.g., 2-(1-cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine) are reported with 95% purity, highlighting the feasibility of synthesizing high-purity pyrazole-amines .
Biological Activity
The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves:
- Formation of Pyrazole Rings : The reaction of 1-ethyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole with formaldehyde under basic conditions leads to the formation of the methylene bridge connecting the two pyrazole rings. This process is akin to a Mannich-type reaction, which is crucial for constructing complex organic molecules like this one .
- Optimization for Yield and Purity : Industrial production may employ continuous flow reactors to enhance yield and purity by providing better control over reaction parameters .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds related to pyrazoles have shown significant cell apoptosis and growth inhibition in various cancer cell lines, such as A549 (lung cancer) and others .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 | 49.85 | Induces apoptosis |
| Compound 6 | A549 | 0.07 | Induces autophagy |
| Compound 91 | A549 | Not specified | Induces apoptosis |
Enzyme Inhibition
The biological activity of (1-ethyl-1H-pyrazol-3-yl)methylamine may also extend to enzyme inhibition. Pyrazole derivatives have been assessed for their ability to inhibit alpha-amylase, an important enzyme in carbohydrate metabolism. Some derivatives exhibited significantly higher inhibition rates compared to standard inhibitors like acarbose .
Antifungal Activity
Emerging research indicates that certain pyrazole derivatives possess antifungal properties. For example, studies on related compounds have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
Case Study 1: Antitumor Activity
A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that specific structural modifications enhanced their efficacy, suggesting that (1-ethyl-1H-pyrazol-3-yl)methylamine could be optimized for improved anticancer effects .
Case Study 2: Enzyme Inhibition Analysis
In vitro studies have shown that compounds similar to (1-ethyl-1H-pyrazol-3-yl)methylamine exhibit notable inhibition of alpha-amylase activity. The presence of specific functional groups was correlated with increased enzyme inhibition potency, thereby highlighting the importance of molecular structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
